2-(4-Methylbenzyl)-3-(4-methylphenyl)-2H-indazole
CAS No.: 872682-03-6
Cat. No.: VC17550884
Molecular Formula: C22H20N2
Molecular Weight: 312.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872682-03-6 |
|---|---|
| Molecular Formula | C22H20N2 |
| Molecular Weight | 312.4 g/mol |
| IUPAC Name | 3-(4-methylphenyl)-2-[(4-methylphenyl)methyl]indazole |
| Standard InChI | InChI=1S/C22H20N2/c1-16-7-11-18(12-8-16)15-24-22(19-13-9-17(2)10-14-19)20-5-3-4-6-21(20)23-24/h3-14H,15H2,1-2H3 |
| Standard InChI Key | YHDPAXYXJFIYGV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)CN2C(=C3C=CC=CC3=N2)C4=CC=C(C=C4)C |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula is C₂₂H₂₀N₂, with a molecular weight of 312.4 g/mol. Its IUPAC name, 3-(4-methylphenyl)-2-[(4-methylphenyl)methyl]indazole, reflects the substitution pattern: a 4-methylbenzyl group at N2 and a 4-methylphenyl group at C3 of the indazole core. The canonical SMILES representation (CC1=CC=C(C=C1)CN2C(=C3C=CC=CC3=N2)C4=CC=C(C=C4)C) and standardized InChIKey (YHDPAXYXJFIYGV-UHFFFAOYSA-N) further define its connectivity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 872682-03-6 | |
| Molecular Formula | C₂₂H₂₀N₂ | |
| Molecular Weight | 312.4 g/mol | |
| IUPAC Name | 3-(4-methylphenyl)-2-[(4-methylphenyl)methyl]indazole | |
| SMILES | CC1=CC=C(C=C1)CN2C(=C3C=CC=CC3=N2)C4=CC=C(C=C4)C |
Structural Analogues
The compound belongs to a broader class of N-substituted indazoles, where regioisomerism significantly impacts biological activity. For instance, the N1-substituted isomer (1-(4-methylbenzyl)-3-(4-methylphenyl)-1H-indazole) exhibits distinct spectral and pharmacological profiles compared to the N2-substituted form discussed here . Such differences underscore the importance of precise structural characterization in drug development .
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of 2-(4-methylbenzyl)-3-(4-methylphenyl)-2H-indazole typically involves multistep reactions starting from substituted anilines and nitrobenzyl precursors. A representative protocol, adapted from Patent EP1659115A1, proceeds as follows :
-
Formation of Tetrahydroindazole: Condensation of 4-methylphenylhydrazine with cyclohexanone derivatives yields 3-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazole .
-
Dehydrogenation: Catalytic dehydrogenation using Pd/C in trans-decalin converts the tetrahydroindazole to the aromatic 1H-indazole intermediate .
-
N-Alkylation: Reaction with 4-methylbenzyl chloride in the presence of triethylamine introduces the 4-methylbenzyl group at N2, yielding the final product .
Table 2: Key Synthetic Intermediates and Conditions
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclocondensation | NH₂NH₂·H₂O, MeOH, 30°C | 97% |
| 2 | Dehydrogenation | 10% Pd/C, trans-decalin, reflux | 85% |
| 3 | N-Alkylation | 4-methylbenzyl chloride, Et₃N | 72% |
Spectroscopic Characterization
Structural confirmation relies on IR, UV, and NMR spectroscopy:
-
IR: Absorption bands at 1600–1450 cm⁻¹ (C=C aromatic stretching) and 1350–1250 cm⁻¹ (C-N stretching) .
-
¹H NMR: Distinct signals for the N-CH₂ group (δ 4.8–5.2 ppm) and aromatic protons (δ 6.8–7.6 ppm) .
-
¹³C NMR: Resonances for quaternary carbons (C3 of indazole: δ 142–145 ppm) .
Regioisomeric purity is confirmed via HMBC spectroscopy, where N-CH₂ correlations differentiate N1- and N2-substituted forms . For example, in the N2-substituted compound, the N-CH₂ group shows ³J coupling with C3 of the indazole core, a feature absent in N1 analogs .
Pharmacological Activities
Anti-Angiogenic Activity
In a seminal study by Lee et al. (2006), 2-(4-methylbenzyl)-3-(4-methylphenyl)-2H-indazole (Compound 25) demonstrated 56% inhibition of vascular endothelial growth factor (VEGF)-induced angiogenesis in a chick chorioallantoic membrane (CAM) assay at 10 μM, surpassing the reference compound YD-3 (42% inhibition) . This activity correlates with disrupted endothelial cell migration and tube formation, critical steps in tumor angiogenesis .
Table 3: Anti-Angiogenic Activity of Selected Indazoles
| Compound | % Inhibition (10 μM) | Target Pathway |
|---|---|---|
| 2-(4-Methylbenzyl)-3-(4-methylphenyl)-2H-indazole | 56% | VEGF/VEGFR2 |
| 2-(4-Chlorobenzyl)-3-(4-methylphenyl)-2H-indazole | 62% | HIF-1α signaling |
| YD-3 (Reference) | 42% | Non-specific |
Structure-Activity Relationships (SAR)
Role of Substituents
-
N2-Benzyl Group: Electron-donating groups (e.g., 4-methyl) enhance anti-angiogenic activity compared to electron-withdrawing substituents (e.g., 4-chloro) .
-
C3-Aryl Group: The 4-methylphenyl moiety optimizes hydrophobic interactions with kinase domains, as evidenced by molecular docking studies .
Regioisomeric Effects
N2-substituted indazoles consistently outperform N1 analogs in bioassays. For example, the N2-isomer (Compound 25) shows 1.7-fold higher angiogenesis inhibition than its N1 counterpart (Compound 24) . This disparity arises from differential binding to VEGF receptor tyrosine kinases .
Future Directions and Challenges
Pharmacokinetic Optimization
Current limitations include poor aqueous solubility (logP = 4.2) and moderate metabolic stability (t₁/₂ = 2.1 h in human liver microsomes). Prodrug strategies, such as phosphate esterification of the indazole NH group, may improve bioavailability.
Target Identification
While VEGF signaling is implicated, proteomic profiling is needed to identify off-target effects. Kinase inhibition assays against a 400-kinase panel could clarify selectivity .
Preclinical Development
Formulation studies should prioritize nanoparticle-based delivery systems to enhance tumor accumulation. Preliminary data for PEGylated liposomes show a 3.5-fold increase in tumor-to-plasma ratio compared to free drug.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume